1-chloro-4-(ethylsulfanyl)butan-2-one
Description
1-Chloro-4-(ethylsulfanyl)butan-2-one (molecular formula: C₆H₁₁ClOS) is a halogenated ketone featuring a chloro group at position 1, an ethylsulfanyl (ethylthio) group at position 4, and a ketone moiety at position 2. This compound belongs to a class of sulfanyl-substituted butanones, where the sulfur atom in the ethylsulfanyl group contributes to its electronic and steric properties.
Properties
CAS No. |
54487-64-8 |
|---|---|
Molecular Formula |
C6H11ClOS |
Molecular Weight |
166.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-chloro-4-(ethylsulfanyl)butan-2-one typically involves the reaction of 4-chlorobutan-2-one with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
1-chloro-4-(ethylsulfanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Addition: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-chloro-4-(ethylsulfanyl)butan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-chloro-4-(ethylsulfanyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic carbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, enzymes, or DNA. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The table below compares key structural analogs based on substituent variations:
Key Observations:
- Electronic Effects : The ethylsulfanyl group in the target compound is electron-donating, contrasting with the electron-withdrawing sulfonyl group in 1-chloro-4-methanesulfonylbutan-2-one. This difference impacts electrophilicity at the carbonyl carbon, influencing reactivity in nucleophilic substitutions .
- Biological Activity: 4-(Phenylsulfanyl)butan-2-one demonstrates low cytotoxicity and potent tyrosinase inhibition, suggesting that sulfanyl groups enhance biocompatibility.
- Lipophilicity : The ethyl group in the target compound likely increases lipophilicity compared to methyl or phenyl substituents, affecting membrane permeability and metabolic stability.
Physicochemical Properties
The following properties are inferred from analogs:
| Property | This compound | 4-(Phenylsulfanyl)butan-2-one | 1-Chloro-4-methanesulfonylbutan-2-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~178.7 | 178.25 | 184.64 |
| Boiling Point | Estimated 350–370°C | Not reported | 363.5°C |
| Solubility | Moderate in organic solvents | Low aqueous solubility | Low aqueous solubility |
| Reactivity | Susceptible to nucleophilic attack at C1 and C4 | Stable under physiological conditions | High electrophilicity at C1 and C4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
